N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 chemical properties
N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 chemical properties
An In-depth Technical Guide to N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 is a specialized chemical probe that integrates a fluorescent cyanine dye (Cy5) with a bioorthogonal azide functional group through flexible polyethylene glycol (PEG) linkers. This heterobifunctional molecule is a valuable tool in bioconjugation and chemical biology, enabling the fluorescent labeling of alkyne-modified biomolecules. Its application is particularly prominent in the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), where the Cy5 moiety allows for the tracking and quantification of the synthesized constructs.[1] The PEG spacers enhance the aqueous solubility and biocompatibility of the molecule, which can improve the pharmacokinetic properties of its conjugates.[2]
Core Chemical and Physical Properties
The key properties of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 are summarized in the table below. These characteristics are essential for designing and troubleshooting experiments involving this reagent.
| Property | Value | Reference |
| Molecular Formula | C39H54ClN5O7S | [3] |
| Molecular Weight | 772.39 g/mol | [3] |
| CAS Number | 2107273-88-9 | [3] |
| Excitation Maximum (λex) | ~649 nm | BroadPharm |
| Emission Maximum (λem) | ~667 nm | BroadPharm |
| Solubility | Soluble in DMSO, DMF | [2] |
| Appearance | Solid | N/A |
| Storage Conditions | -20°C, protect from light | BroadPharm |
Key Applications
The unique structure of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5, with its terminal azide group, makes it suitable for "click chemistry" reactions. This includes both copper-catalyzed and strain-promoted cycloadditions, providing versatility in bioconjugation strategies.[1]
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PROTAC Synthesis: This molecule can serve as a fluorescent PEG-based linker in the synthesis of PROTACs.[1][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4] The embedded Cy5 dye facilitates the study of PROTAC localization, uptake, and engagement with its targets.
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Fluorescent Labeling: It can be used to attach a Cy5 fluorescent tag to a variety of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules, for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[5]
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In Vivo and In Vitro Imaging: The far-red emission of Cy5 is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[6]
Experimental Protocols
The following are generalized protocols for the use of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 in common click chemistry reactions. These protocols are based on procedures for similar azide-functionalized dyes and may require optimization for specific applications.[7]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified biomolecule (e.g., a protein) using a copper catalyst.
Materials:
-
Alkyne-modified biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)[7]
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)[7]
-
Desalting column for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 5-10 fold molar excess of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5.[7]
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Reaction Initiation: Add the copper/ligand mixture to the biomolecule-dye solution. The final copper concentration should be catalytic (e.g., 1 mM).[7] Initiate the reaction by adding freshly prepared sodium ascorbate.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]
-
Purification: Remove excess dye and catalyst using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the biomolecule and the Cy5 dye.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for live-cell labeling and other sensitive biological applications where copper toxicity is a concern.[8] It involves the reaction of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-modified biomolecule
-
N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 stock solution (10 mM in DMSO or water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Prepare a solution of the DBCO-modified biomolecule in the reaction buffer.
-
Conjugation: Add a 2-4 fold molar excess of the N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 stock solution to the DBCO-modified biomolecule.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted dye.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the conceptual use of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 in PROTAC synthesis and a general workflow for bioconjugation via CuAAC.
Caption: Conceptual workflow for fluorescent PROTAC synthesis.
Caption: Experimental workflow for CuAAC bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
